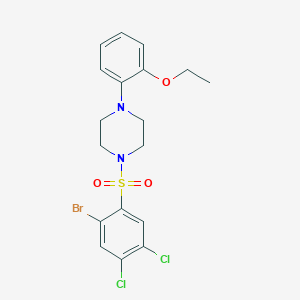

1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine

Description

1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine is a synthetic organic compound that belongs to the class of sulfonyl piperazines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.

Properties

IUPAC Name |

1-(2-bromo-4,5-dichlorophenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrCl2N2O3S/c1-2-26-17-6-4-3-5-16(17)22-7-9-23(10-8-22)27(24,25)18-12-15(21)14(20)11-13(18)19/h3-6,11-12H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSNBKCALEMMFHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3Br)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrCl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine typically involves multiple steps:

Starting Materials: The synthesis begins with the preparation of 2-bromo-4,5-dichlorobenzenesulfonyl chloride and 2-ethoxyphenylpiperazine.

Reaction Conditions: The sulfonyl chloride is reacted with the piperazine derivative under controlled conditions, often in the presence of a base such as triethylamine, to form the desired sulfonyl piperazine compound.

Purification: The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods to ensure the compound meets the required specifications for its intended use.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes and interactions.

Medicine: Potential therapeutic agent for treating certain diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- 1-(2-Chloro-4,5-dichlorobenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine

- 1-(2-Bromo-4,5-difluorobenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine

- 1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine

Uniqueness

1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine is unique due to its specific substitution pattern on the benzene ring and the presence of both bromine and chlorine atoms. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula :

- Molecular Weight : 432.20 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The sulfonyl group and the piperazine ring are crucial for its binding affinity and selectivity towards specific receptors or enzymes.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in cellular signaling pathways, impacting processes such as apoptosis and cell proliferation.

- Modulation of Protein Interactions : It can alter the interactions between proteins, potentially affecting pathways like NF-κB signaling, which is crucial in inflammation and cancer.

Biological Activity Data

A summary of the biological activities observed in studies involving this compound is presented in the following table:

Case Studies

Several studies have investigated the biological activity of this compound:

- Anticancer Studies :

-

Anti-inflammatory Research :

- In vitro experiments showed that the compound could reduce the production of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in macrophage cell lines under lipopolysaccharide (LPS) stimulation. This suggests a potential application in treating inflammatory diseases .

- Enzyme Targeting :

Q & A

Q. What are the optimal synthetic routes for 1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine?

The synthesis typically involves sulfonylation of the piperazine core using 2-bromo-4,5-dichlorobenzenesulfonyl chloride and coupling with 2-ethoxyphenyl derivatives. Key steps include:

- Nucleophilic substitution : React 4-(2-ethoxyphenyl)piperazine with 2-bromo-4,5-dichlorobenzenesulfonyl chloride in dichloromethane (DCM) or dimethylformamide (DMF), using triethylamine as a base to deprotonate the piperazine nitrogen .

- Reaction monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is used to track reaction progress and confirm intermediate formation .

- Purification : Column chromatography or recrystallization improves yield and purity.

Q. Which spectroscopic methods are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions on the piperazine ring and aromatic moieties. For example, the ethoxy group’s methyl protons appear as a triplet at ~1.3 ppm, while the sulfonyl group deshields adjacent aromatic protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion ([M+H]+) and fragmentation patterns, ensuring correct molecular weight (e.g., calculated vs. observed m/z) .

- HPLC : Purity analysis (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. How should this compound be stored to prevent degradation?

- Light sensitivity : Store in amber vials at -20°C to avoid photodegradation, as brominated and sulfonylated compounds are prone to decomposition under prolonged light exposure .

- Moisture control : Use desiccants in sealed containers to prevent hydrolysis of the sulfonyl group.

Advanced Research Questions

Q. How do structural modifications on the piperazine ring influence pharmacological activity?

- Substituent effects :

- Bromine/chlorine atoms : Enhance lipophilicity and receptor binding affinity, as seen in analogues with halogenated aryl groups showing improved CNS penetration .

- Ethoxy group : The 2-ethoxyphenyl moiety may modulate dopamine receptor interactions, as demonstrated in structurally similar compounds (e.g., KCH-1110) acting as D3/D2 receptor antagonists .

- SAR studies : Compare IC50 values of derivatives with varying substituents (e.g., replacing bromine with methyl groups) to identify critical pharmacophores .

Q. What computational approaches are used to predict the compound’s interaction with biological targets?

- Molecular docking : Simulate binding to dopamine receptors (e.g., D3) using AutoDock Vina or Schrödinger Suite. The sulfonyl group may form hydrogen bonds with serine residues in the receptor’s active site .

- Molecular dynamics (MD) : Assess stability of ligand-receptor complexes over 100-ns simulations to evaluate binding free energies (MM-PBSA/GBSA methods) .

- Pharmacophore modeling : Identify essential features (e.g., aromatic π-stacking, hydrogen bond acceptors) using tools like PHASE .

Q. What in vitro assays are recommended to evaluate its potential as a CNS therapeutic?

- Dopamine receptor binding : Radioligand displacement assays (³H-spiperone for D2, ³H-7-OH-DPAT for D3) to determine Ki values .

- Functional assays : Measure cAMP inhibition in HEK293 cells expressing D3 receptors to assess antagonism .

- Cytotoxicity screening : MTT assays on neuronal cell lines (e.g., SH-SY5Y) to rule out nonspecific toxicity at therapeutic concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.